N-(4-BROMOPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H14BrNO It is a derivative of biphenyl, where a bromophenyl group is attached to the nitrogen atom of the carboxamide functional group
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXXNERSZLWNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of 4-Bromobiphenyl: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Amidation Reaction: The 4-bromobiphenyl is then reacted with an appropriate amine under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production methods for N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted biphenyl derivatives, while oxidation and reduction could lead to changes in the oxidation state of the functional groups present .
Scientific Research Applications
N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Organic Electronics: It can be used as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceuticals: The compound may serve as a building block for the synthesis of biologically active molecules, potentially leading to new drug candidates.
Material Science: It can be used in the development of new materials with unique properties, such as improved thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide would depend on its specific application. In the context of organic electronics, the compound may interact with other materials to enhance their electroluminescent properties. In pharmaceuticals, it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-[1,1’-biphenyl]-4-amine: This compound is similar in structure but lacks the carboxamide functional group.
4-Bromobiphenyl: This is a simpler compound that serves as a precursor in the synthesis of N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide.
Uniqueness
N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic electronics and pharmaceuticals, where other similar compounds may not be as effective .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
